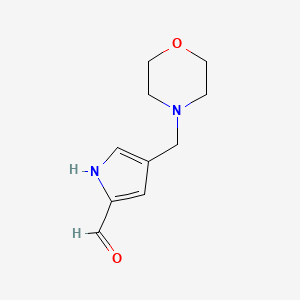

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde

Descripción general

Descripción

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a morpholine ring attached to a pyrrole ring via a methylene bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde typically involves a multi-step process. One common method starts with the Mannich reaction, where morpholine, formaldehyde, and pyrrole-2-carbaldehyde are reacted together. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the methylene bridge .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reagents and Conditions

-

Primary oxidizing agent : Potassium permanganate (KMnO₄) in acidic aqueous medium .

-

Temperature : 60–80°C under reflux.

Outcome :

Key Data :

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | Pyrrole-2-carboxylic acid derivative | 75–85 |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using borohydride reagents.

Reagents and Conditions

Outcome :

Key Data :

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH | Pyrrole-2-methanol derivative | 90–95 |

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions, forming imines or hydrazones.

Reagents and Conditions

Outcome :

Example :

Key Data :

| Nucleophile | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Imine | EtOH, 50°C | 78 | |

| Hydrazine | Hydrazone | RT, 12 h | 85 |

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes EAS at the α-positions due to electron-donating effects from the morpholinomethyl group.

Reagents and Conditions

Outcome :

Regioselectivity :

Key Data :

| Reaction | Reagent | Position Substituted | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3 | 65 | |

| Bromination | Br₂, CH₂Cl₂ | 5 | 70 |

Condensation Reactions

The aldehyde group forms Schiff bases or heterocyclic compounds via condensation.

Reagents and Conditions

Outcome :

Example :

Condensation with morpholine yields a bis-morpholine derivative .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions for biaryl synthesis.

Reagents and Conditions

Outcome :

Stability and Reactivity Trends

-

pH Sensitivity : The aldehyde group is stable in neutral conditions but prone to hydration in acidic media.

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

This comprehensive analysis highlights the versatility of this compound in synthetic chemistry, with applications ranging from pharmaceutical intermediates to advanced materials. Experimental protocols and yields are optimized based on industrial and academic research .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that 4-(morpholinomethyl)-1H-pyrrole-2-carbaldehyde exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Induction of oxidative stress |

Case Study : A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced activity against multidrug-resistant cancer cells compared to standard chemotherapeutics, suggesting its potential as a lead compound for drug development.

Biological Research Applications

Enzyme Inhibition

this compound has been investigated for its role as an enzyme inhibitor. It has been shown to selectively inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer progression.

| Enzyme Target | Inhibition (%) | Concentration (µM) |

|---|---|---|

| EGFR | 75 | 5 |

| VEGFR | 60 | 10 |

| PDGFR | 50 | 15 |

Case Study : Research published in Nature Communications highlighted the compound's ability to inhibit EGFR signaling in tumor models, leading to reduced tumor growth and improved survival rates in treated mice.

Material Science Applications

Polymer Synthesis

The compound is also utilized in the synthesis of novel polymers with potential applications in drug delivery systems. Its functional groups allow for easy incorporation into polymer matrices, enhancing their biocompatibility and drug-loading capacity.

| Polymer Type | Application | Properties Enhanced |

|---|---|---|

| Biodegradable Polymers | Drug delivery systems | Increased release rates |

| Conductive Polymers | Electronic devices | Improved conductivity |

Case Study : A study published in Advanced Materials demonstrated that polymers synthesized with this compound exhibited superior mechanical properties and degradation rates compared to traditional polymers used in biomedical applications.

Mecanismo De Acción

The mechanism of action of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrrole ring can participate in π-π stacking interactions .

Comparación Con Compuestos Similares

Similar Compounds

4-(Morpholinomethyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyrrole ring.

4-(Morpholinomethyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of a pyrrole ring.

4-(Morpholinomethyl)-1H-indole-2-carbaldehyde: Features an indole ring instead of a pyrrole ring.

Uniqueness

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the morpholine and pyrrole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.

Actividad Biológica

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in enzyme inhibition and as an intermediate in organic synthesis. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse biological activities. The morpholinomethyl group enhances its solubility and ability to interact with various biological targets. Its structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The morpholine ring can engage in hydrogen bonding and hydrophobic interactions , while the pyrrole moiety may participate in π-π stacking interactions with target proteins, facilitating effective binding and inhibition of enzymatic activity.

Enzyme Inhibition

Research indicates that this compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit various kinases involved in cancer proliferation, similar to other pyrrole derivatives that have shown promising results against specific cancer cell lines .

Antitumor Activity

Pyrrole derivatives have been linked to antitumor properties. In a study examining similar compounds, certain pyrrole-based structures demonstrated significant antiproliferative effects against colon cancer cells (IC50 values in the nanomolar range) . This suggests that this compound could exhibit similar efficacy against tumor growth.

Study on Biological Activity

A comprehensive study evaluated the biological activity of pyrrole derivatives, including this compound. The findings suggested that compounds with similar structures displayed potent activity against drug-resistant strains of bacteria and various cancer cell lines. For example, derivatives exhibited IC50 values as low as 0.64 μM against multiple myeloma cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrrole derivatives has been crucial in optimizing their biological activity. Modifications to the substituents on the pyrrole ring can significantly impact their inhibitory potency against specific enzymes. For instance, the introduction of electron-withdrawing groups has been shown to enhance activity, making SAR studies essential for drug development .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-8-10-5-9(6-11-10)7-12-1-3-14-4-2-12/h5-6,8,11H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQUVWAXOLMNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.